molecular formula C8H5Br2NO B1322370 5,7-Dibromo-1,3-dihydroindol-2-one CAS No. 23872-19-7

5,7-Dibromo-1,3-dihydroindol-2-one

Cat. No.: B1322370
CAS No.: 23872-19-7
M. Wt: 290.94 g/mol
InChI Key: HWEYJUXFIONVIB-UHFFFAOYSA-N
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Description

5,7-Dibromo-1,3-dihydroindol-2-one: is a chemical compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique properties and is extensively used in scientific research, particularly in organic synthesis and drug discovery.

Scientific Research Applications

5,7-Dibromo-1,3-dihydroindol-2-one is a versatile compound with applications in various fields:

    Organic Synthesis: Used as a precursor for the synthesis of indole-2,3-diones and other complex organic molecules.

    Drug Discovery: Its unique structure makes it a valuable scaffold for developing new pharmaceuticals.

    Materials Science: Employed in the development of novel materials with specific properties.

Mechanism of Action

While the specific mechanism of action for 5,7-Dibromo-1,3-dihydroindol-2-one is not mentioned in the search results, compounds with similar structures have been found to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.

Safety and Hazards

While specific safety and hazard information for 5,7-Dibromo-1,3-dihydroindol-2-one is not available in the search results, it is generally recommended to handle such compounds with suitable personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7-Dibromo-1,3-dihydroindol-2-one can be synthesized through the bromination of indoles. One common method involves the reaction of indoles with N-bromosuccinimide in aqueous t-butyl alcohol . This reaction typically requires 2 or 3 molar equivalents of N-bromosuccinimide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Bromination: 5,7-Dibromo-1,3-dihydroindol-2-one can undergo further bromination reactions, particularly at the indole ring.

    Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    N-bromosuccinimide: Used for bromination reactions.

    Aqueous t-butyl alcohol: Solvent for the bromination process.

Major Products:

    Indole-2,3-diones: Formed through further bromination and oxidation reactions

Comparison with Similar Compounds

    5,7-Dibromo-1H-indole-2,3-dione: Another brominated indole derivative with similar properties.

    3,3-Dibromo-1,3-dihydroindol-2-one: A related compound used as a precursor for indole-2,3-diones.

Uniqueness: 5,7-Dibromo-1,3-dihydroindol-2-one is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability.

Properties

IUPAC Name

5,7-dibromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEYJUXFIONVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625423
Record name 5,7-Dibromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23872-19-7
Record name 5,7-Dibromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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